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Compound of Interest

Compound Name:
N-(2-chlorophenyl)-4-

methoxybenzamide

CAS No.: 7465-92-1

Cat. No.: B1607059

Get Quote

Executive Summary
N-(2-chlorophenyl)-4-methoxybenzamide (CAS: 7465-92-1) serves as a critical "probe

molecule" in medicinal chemistry. It is extensively used to investigate the ortho-effect in

benzamide scaffolds—a structural motif prevalent in antipsychotics (e.g., Sulpiride), histone

deacetylase (HDAC) inhibitors, and Sigma-1 receptor ligands.

This guide details the utility of this compound in Structure-Activity Relationship (SAR) studies.

Unlike simple benzamides, the 2-chloro substituent introduces significant torsional strain,

forcing the amide bond out of planarity with the N-phenyl ring. This conformational restriction,

combined with the electronic donation of the 4-methoxy group, makes it an ideal model for

mapping the steric and electronic requirements of a target binding pocket.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Before initiating biological assays, researchers must account for the solubility and stability

profiles dictated by the lipophilic substituents.

Parameter Data Relevance to Assay

IUPAC Name
N-(2-chlorophenyl)-4-

methoxybenzamide
Standard nomenclature

CAS Number 7465-92-1 Procurement verification

Molecular Weight 261.70 g/mol Molarity calculations

Formula C₁₄H₁₂ClNO₂ Elemental analysis

LogP (Calc) ~3.3
Moderate lipophilicity; requires

DMSO for stock solutions

Solubility
DMSO (>20 mg/mL), Ethanol

(Hot), Water (Insoluble)

Critical: Do not use aqueous

buffers for stock prep

Geometry Non-planar (Twisted)
Probes steric tolerance of

binding pockets

Scientific Rationale: The "Why" in SAR
In drug design, this molecule answers two specific questions about a biological target:

The "Ortho-Effect" (Steric Probe): The 2-chloro group at the ortho position of the aniline ring

creates steric clash with the amide hydrogen and carbonyl oxygen. This forces the N-phenyl

ring to twist approximately 60° out of plane relative to the amide group.

Hypothesis Testing: If this compound is more active than the unsubstituted analogue, the

target binding pocket likely requires a non-planar, twisted conformation (atropisomer-like

preference).

Metabolic Stability: The ortho-chloro group blocks enzymatic hydrolysis by amidases, often

extending half-life (

).
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The Para-Methoxy Effect (Electronic Probe): The 4-methoxy group acts as a hydrogen bond

acceptor and an electron-donating group (EDG).

Hypothesis Testing: It probes the presence of specific H-bond donor residues (e.g., Serine,

Threonine) in the target's distal pocket.

Experimental Protocols
Protocol A: High-Fidelity Synthesis (Acid Chloride
Method)
While carbodiimide coupling (EDC/HOBt) is common, the Acid Chloride method is preferred for

this specific substrate due to the weak nucleophilicity of the sterically hindered 2-chloroaniline.

Reagents:

4-Methoxybenzoyl chloride (1.0 equiv)

2-Chloroaniline (1.0 equiv)[1]

Triethylamine (TEA) (1.2 equiv) or Pyridine

Dichloromethane (DCM) (Anhydrous)

Workflow:

Preparation: Dissolve 2-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-

bottom flask under Nitrogen atmosphere.

Base Addition: Add TEA (12 mmol) and cool the mixture to 0°C using an ice bath.

Acylation: Add 4-methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. The reaction

is exothermic; maintain temperature <5°C to prevent side reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Hexane:Ethyl Acetate 3:1).

Work-up:
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Wash organic layer with 1M HCl (removes unreacted amine).

Wash with Sat. NaHCO₃ (removes unreacted acid).

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification (Crucial): Recrystallize from hot Ethanol. This yields high-purity crystals suitable

for X-ray diffraction or biological screening.

Protocol B: In Vitro Sigma-1 Receptor Binding Assay
Context: Benzamides are classic scaffolds for Sigma-1 receptor ligands (CNS targets). This

protocol validates the compound's affinity.

Materials:

Ligand: [³H]-(+)-Pentazocine (specific Sigma-1 radioligand).

Test Compound: N-(2-chlorophenyl)-4-methoxybenzamide (dissolved in DMSO).

Tissue: Rat brain membrane homogenates or CHO cells overexpressing Sigma-1.

Step-by-Step:

Stock Prep: Prepare a 10 mM stock of the test compound in 100% DMSO. Serial dilute in

assay buffer (50 mM Tris-HCl, pH 7.4) to range from 0.1 nM to 10 µM. Final DMSO

concentration must be <1%.

Incubation:

Mix 100 µL Membrane homogenate (approx. 20 µg protein).

Add 50 µL [³H]-(+)-Pentazocine (2 nM final).

Add 50 µL Test Compound (varying concentrations).

Equilibrium: Incubate at 37°C for 120 minutes.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1607059/docs?utm_src=pdf-body#application-note-sar-profiling-optimization-using-n-2-chlorophenyl-4-methoxybenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607059?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine) using a cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation

counting.

Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

Visualizing the SAR Logic
The following diagram illustrates the decision matrix when using this molecule in a drug

discovery campaign.
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Hit Identification:
Benzamide Scaffold

Test Compound:
N-(2-chlorophenyl)-4-methoxybenzamide

Biological Assay
(e.g., Sigma-1 Binding)

Screening

High Potency
(IC50 < 100 nM)

Low Potency
(IC50 > 10 µM)

Mechanism:
Pocket prefers TWISTED conformation.

Ortho-Cl locks active shape.

Mechanism:
Pocket is STERICALLY restricted.

Ortho-Cl causes clash.

Optimization Strategy:
1. Maintain Ortho-substitution

2. Explore 4-OMe bioisosteres (F, CF3)

Optimization Strategy:
1. Remove Ortho-Cl

2. Flatten molecule (planar)

Click to download full resolution via product page

Caption: SAR Decision Tree. Interpreting potency data to determine the topological

requirements of the target binding pocket.

Structural Validation (Quality Control)
Before biological testing, confirm the structure. The unique ortho-chloro substitution provides

distinct NMR signals.

¹H NMR (DMSO-d₆, 500 MHz):
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Amide NH: Singlet, ~9.5–10.0 ppm (Downfield shift due to H-bonding and electron

withdrawal).

4-Methoxy Group: Singlet, ~3.8 ppm (Integration: 3H).

Aromatic Region:

Look for the AA'BB' system of the 4-methoxy ring (two doublets, ~7.0 and 7.9 ppm).

Look for the ABCD system of the 2-chlorophenyl ring (multiplets, distinct due to

asymmetry).

Crystal Structure Note: X-ray diffraction studies confirm the dihedral angle between the

benzene rings is approximately 59°, validating the "twisted" conformation hypothesis [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200632/
https://pubmed.ncbi.nlm.nih.gov/28964955/
https://pubmed.ncbi.nlm.nih.gov/19285406/
https://www.benchchem.com/product/b1607059?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1296/Synthesis_of_2_amino_N_2_4_dichlorophenyl_benzamide_An_Application_Note_and_Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607059?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Note: SAR Profiling & Optimization using N-
(2-chlorophenyl)-4-methoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607059/docs#application-note-sar-profiling-
optimization-using-n-2-chlorophenyl-4-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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